4,6-Dibromo-2-(trifluoromethyl)quinoline
Overview
Description
4,6-Dibromo-2-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
The synthesis of 4,6-Dibromo-2-(trifluoromethyl)quinoline typically involves the bromination of 2-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination at the 4 and 6 positions of the quinoline ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Dibromo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions, where the bromine atoms are replaced with aryl or vinyl groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions to modify the quinoline ring or the trifluoromethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement of bromine atoms with other functional groups.
Scientific Research Applications
4,6-Dibromo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its unique structure, it is explored for its potential use in drug discovery and development. Its derivatives may exhibit enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
4,6-Dibromo-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives such as:
4,7-Dichloro-2-(trifluoromethyl)quinoline: Similar in structure but with chlorine atoms instead of bromine, this compound may exhibit different reactivity and biological activity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: This compound has both bromine and chlorine atoms, which can influence its chemical properties and applications
Biological Activity
4,6-Dibromo-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
IUPAC Name: this compound
CAS Number: 1431544-28-3
Molecular Formula: C10H5Br2F3N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The bromine substituents may also influence the compound's reactivity and binding affinity to target sites.
Anticancer Properties
Quinoline derivatives are well-known for their anticancer activities. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a study on indolo[2,3-c]quinoline derivatives highlighted their ability to inhibit cancer cell proliferation effectively . The potential of this compound in this context remains an area for further exploration.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various quinolines against Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, related compounds showed promising results, indicating a potential pathway for future research into this specific derivative .
- Anticancer Activity : In a recent investigation into the anticancer properties of quinoline derivatives, compounds structurally related to this compound exhibited significant cytotoxic effects against colorectal cancer cells (Colo320). These findings suggest that further studies on this compound could yield valuable insights into its therapeutic potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4,6-dibromo-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPMCNXIHWBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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